molecular formula C9H18N2O3 B8256047 Tert-butyl 4,5-diamino-5-oxopentanoate

Tert-butyl 4,5-diamino-5-oxopentanoate

Cat. No.: B8256047
M. Wt: 202.25 g/mol
InChI Key: BRWIPGSUTYVUBF-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-diamino-5-oxopentanoate is an organic compound with the molecular formula C9H18N2O3 It is a derivative of pentanoic acid and contains both amino and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-diamino-5-oxopentanoate typically involves the protection of amino groups and the formation of the oxo group. One common method starts with L-glutamic acid, which undergoes protection of the carboxyl group using tert-butyl chloroformate. The intermediate is then subjected to a series of reactions, including amination and oxidation, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4,5-diamino-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4,5-diamino-5-oxopentanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The oxo group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules .

Comparison with Similar Compounds

  • Tert-butyl 4-amino-4-carbamoylbutanoate
  • Tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride
  • This compound monohydrochloride

Comparison: Compared to its hydrochloride and monohydrochloride counterparts, it offers different solubility and stability profiles, making it suitable for various synthetic and research purposes .

Properties

IUPAC Name

tert-butyl 4,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIPGSUTYVUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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